
Amyloid beta-Protein (22-35)
Overview
Description
Amyloid beta-Protein (22-35) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment is composed of 14 amino acids and is known for its role in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The accumulation of amyloid beta-protein fragments in the brain is associated with neurodegenerative processes and cognitive decline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amyloid beta-Protein (22-35) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Amyloid beta-Protein (22-35) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions: Amyloid beta-Protein (22-35) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific changes on peptide behavior.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Biochemical Properties and Structure
Aβ(22-35) is a truncated form of the full-length amyloid beta-protein, which is produced through the cleavage of amyloid precursor protein. This fragment retains critical properties that contribute to its aggregation and toxicity. Studies indicate that Aβ(22-35) can form oligomers and fibrils, which are associated with neurodegenerative processes. Its hydrophobic nature allows it to interact with lipid membranes, facilitating pore formation that disrupts cellular integrity .
Neurotoxicity and Apoptosis Induction
Research has demonstrated that Aβ(22-35) exhibits neurotoxic effects, particularly through the induction of apoptosis in neuronal cells. For example, studies have shown that this fragment can trigger apoptotic pathways in isolated brain mitochondria and neuronal cell lines, leading to cell death . The mechanism involves oxidative stress and disruption of mitochondrial function, underscoring the fragment's role in Alzheimer's pathology.
Interaction with Membrane Proteins
Aβ(22-35) has been shown to interact with various membrane proteins, influencing cellular signaling pathways. It binds to cholesterol-rich domains in lipid membranes, which is essential for its ability to form amyloid pores. These interactions can lead to increased calcium influx into cells, contributing to excitotoxicity and neuronal death . Understanding these interactions provides insights into potential therapeutic targets for mitigating Aβ-induced toxicity.
Therapeutic Implications
Given its central role in Alzheimer's disease, Aβ(22-35) has been investigated as a target for therapeutic interventions. Strategies include:
- Inhibitors of Aβ Aggregation : Compounds that prevent the aggregation of Aβ(22-35) could potentially reduce neurotoxicity. High-content screening assays have identified several natural compounds that inhibit Aβ binding to receptors involved in neuroinflammation .
- Monoclonal Antibodies : Recent developments in monoclonal antibody therapies targeting amyloid plaques have shown promise in clinical trials. These antibodies aim to clear aggregated forms of Aβ from the brain, potentially slowing disease progression .
- Structural Mimics : Research into synthetic peptides that mimic the structure of Aβ(22-35) may lead to novel therapeutic agents that can modulate its toxic effects or enhance clearance mechanisms .
Case Studies and Experimental Findings
Several studies illustrate the applications of Aβ(22-35):
Mechanism of Action
Amyloid beta-Protein (22-35) exerts its effects primarily through the formation of amyloid fibrils. These fibrils disrupt cellular function by:
Interacting with cell membranes: Leading to membrane disruption and cell death.
Inducing oxidative stress: Resulting in neuronal damage.
Activating inflammatory pathways: Contributing to neuroinflammation and further neuronal damage.
The peptide interacts with various molecular targets, including receptors on neuronal cells and components of the extracellular matrix, leading to a cascade of pathological events.
Comparison with Similar Compounds
Amyloid beta-Protein (1-42): A longer fragment that is also implicated in Alzheimer’s disease.
Amyloid beta-Protein (1-40): Another variant with similar properties but different aggregation behavior.
Amyloid beta-Protein (25-35): A shorter fragment used in neurotoxicity studies.
Uniqueness: Amyloid beta-Protein (22-35) is unique due to its specific sequence and length, which influence its aggregation properties and interactions with other molecules. Its role in the formation of amyloid plaques makes it a critical target for Alzheimer’s disease research.
Biological Activity
Amyloid beta-protein (Aβ) is a critical component in the pathology of Alzheimer's disease (AD), with various fragments exhibiting distinct biological activities. Among these, the peptide Aβ(22-35) has garnered attention due to its neurotoxic properties and its role in the self-assembly of amyloid fibrils. This article explores the biological activity of Aβ(22-35), emphasizing its mechanism of action, structural characteristics, and implications for Alzheimer's disease.
Overview of Amyloid Beta-Protein (22-35)
Aβ(22-35) is a truncated form of the amyloid beta-peptide, derived from the larger Aβ(1-42) and Aβ(1-40) peptides. This specific fragment consists of amino acids 22 to 35 and has been shown to possess cytotoxic effects on neuronal cells. The biological activity of Aβ(22-35) is primarily linked to its ability to aggregate and disrupt cellular functions, contributing to neurodegenerative processes.
Neurotoxicity : Research has demonstrated that Aβ(22-35) exhibits significant cytotoxic effects on cultured neurons, particularly those derived from rat hippocampus. In serum-free medium, exposure to Aβ(22-35) leads to increased neuronal death, highlighting its potential role as a neurotoxin in Alzheimer's pathology .
Self-Assembly and Aggregation : Aβ(22-35) undergoes a conformational transition from unordered structures to β-sheet-rich aggregates. This transition is critical for its self-assembly into fibrils, which are characteristic of amyloid plaques found in AD patients. Studies using circular dichroism (CD) and fluorescence spectroscopy have shown that the aggregation kinetics of Aβ(22-35) are influenced by factors such as concentration and pH, with higher concentrations accelerating the transition to aggregated forms .
Structural Characteristics
The structural properties of Aβ(22-35) are essential for understanding its biological activity. The peptide tends to adopt a β-sheet conformation, which is crucial for fibril formation. This conformational change is facilitated by intermolecular interactions that stabilize the aggregated state.
Table 1: Structural Properties of Amyloid Beta-Peptides
Peptide | Length (amino acids) | Conformational State | Key Findings |
---|---|---|---|
Aβ(1-42) | 42 | β-sheet | Most aggregation-prone; forms plaques in AD |
Aβ(25-35) | 11 | β-sheet | Shows rapid aggregation; neurotoxic |
Aβ(22-35) | 14 | β-sheet | Cytotoxic; accelerates aggregation |
Case Studies
Several studies have investigated the effects of Aβ(22-35) on neuronal cells:
- Cytotoxicity Assessment : In vitro experiments demonstrated that exposure to Aβ(22-35) resulted in significant neuronal loss compared to control groups. The mechanism involved oxidative stress and disruption of calcium homeostasis within neurons .
- Inhibition Studies : Research exploring potential inhibitors of Aβ aggregation has shown that certain compounds can mitigate the cytotoxic effects of Aβ(22-35). For instance, flavonoids have been evaluated for their ability to inhibit fibril formation and reduce oxidative stress associated with amyloid toxicity .
- Molecular Docking Studies : In silico analyses have identified potential therapeutic agents that could bind to Aβ(22-35), preventing its aggregation and subsequent neurotoxicity. These studies highlight the importance of targeting specific peptide fragments in developing AD treatments .
Implications for Alzheimer's Disease
The biological activity of Aβ(22-35) underscores its relevance in Alzheimer's disease research. Understanding how this peptide contributes to neuronal damage can aid in developing targeted therapies aimed at preventing or reversing amyloid-related neurotoxicity.
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAPIFTNDCCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H102N16O21S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394091 | |
Record name | AC1MTOKN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144189-71-9 | |
Record name | AC1MTOKN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.